molecular formula C27H41N9O8 B12108918 2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid

2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B12108918
M. Wt: 619.7 g/mol
InChI Key: FFEMNOZDYSNTNO-UHFFFAOYSA-N
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Description

2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C27H41N9O8 and its molecular weight is 619.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid is a complex peptide derivative with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features multiple amino acid residues and functional groups that contribute to its biological activity. The presence of indole suggests potential interactions with biological receptors, particularly in the context of neuropharmacology and cancer treatment.

PropertyValue
Molecular FormulaC₁₈H₃₃N₇O₇
Molecular Weight421.5 g/mol
CAS NumberNot yet assigned
SolubilitySoluble in water
Purity> 95%

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells. It has been shown to interact with various signaling pathways involved in cell proliferation and survival, particularly those associated with cancer stem cells.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This could be particularly relevant in diseases characterized by chronic inflammation.
  • Neuroprotective Properties : Given the presence of the indole moiety, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Antitumor Activity : A study by Wu et al. (2018) synthesized a series of peptide derivatives that exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2.1 to 7.9 μM. These findings suggest that similar structural motifs may enhance anticancer efficacy .
  • Cytotoxicity Against HepG2 Cells : Zhang et al. (2018) reported that a related compound induced apoptosis in HepG2 cells, with an IC50 value of 7.1 μM, indicating a strong potential for liver cancer treatment .
  • Inflammatory Response Modulation : Research has shown that peptides can modulate immune responses by influencing cytokine production. For instance, a tripeptide derivative was found to enhance the release of pro-inflammatory cytokines in human peripheral blood mononuclear cells .

Properties

IUPAC Name

2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O8/c1-13(22(39)35-19(26(43)44)10-15-11-32-17-7-4-3-6-16(15)17)33-24(41)20(12-37)36-23(40)18(8-5-9-31-27(29)30)34-25(42)21(28)14(2)38/h3-4,6-7,11,13-14,18-21,32,37-38H,5,8-10,12,28H2,1-2H3,(H,33,41)(H,34,42)(H,35,39)(H,36,40)(H,43,44)(H4,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEMNOZDYSNTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N9O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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